Structural Differentiation: Enpp-1-IN-8's Imidazoquinazoline Core vs. Other ENPP1 Inhibitor Chemotypes
Enpp-1-IN-8 is characterized by a distinct imidazo[1,2-a]quinazoline core structure, differentiating it from other prominent ENPP1 inhibitor chemotypes. This structural class is a key feature of the compounds disclosed in patent WO2021203772A1 [1]. In contrast, other potent ENPP1 inhibitors are based on different scaffolds. For example, Enpp-1-IN-14 is based on a pyrimidine scaffold , Enpp-1-IN-20 is a pyrido[2,3-d]pyrimidin-7-one derivative [2], and STF-1623 is a structurally distinct, proprietary inhibitor optimized for long tumor residence time [3]. This structural divergence has direct implications for procurement: researchers replicating or extending the work described in WO2021203772A1 should utilize the exact exemplified compound (Compound 51) to ensure fidelity to the original disclosure.
| Evidence Dimension | Chemical Scaffold/Core Structure |
|---|---|
| Target Compound Data | Imidazo[1,2-a]quinazoline derivative |
| Comparator Or Baseline | Pyrimidine (Enpp-1-IN-14), Pyrido[2,3-d]pyrimidin-7-one (Enpp-1-IN-20), Other proprietary (STF-1623) |
| Quantified Difference | Qualitative structural divergence; no direct quantitative comparison of scaffold impact on potency or selectivity is available for Enpp-1-IN-8. |
| Conditions | Structural analysis based on chemical formula and patent disclosure. |
Why This Matters
Procuring a compound with the exact chemotype disclosed in a foundational patent ensures experimental reproducibility and fidelity to the original research context.
- [1] Bang Fu, et al. Ectonucleotide pyrophosphatase-phosphodiesterase 1 inhibitors, compositions and uses thereof. Patent WO2021203772A1, 2021. View Source
- [2] Sun Y, et al. Discovery of Pyrido[2,3-d]pyrimidin-7-one Derivatives as Highly Potent and Efficacious Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Cancer Treatment. J Med Chem. 2024. View Source
- [3] Wang et al. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy. Cell Reports Medicine, 2025. View Source
